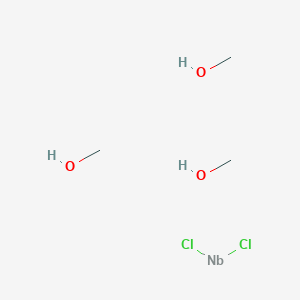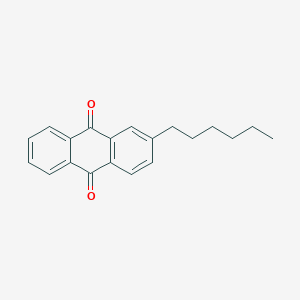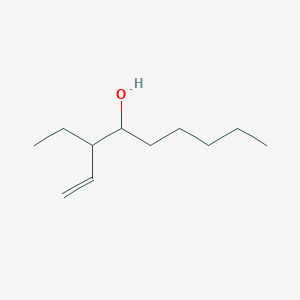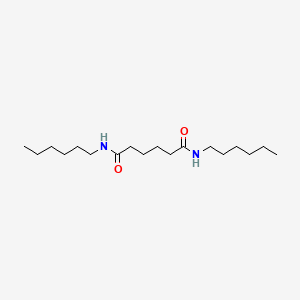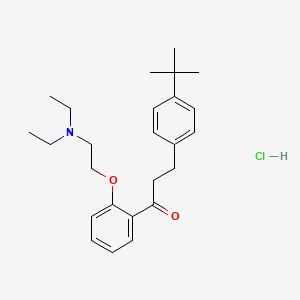
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a propanone backbone with diethylamino and tert-butylphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride typically involves multiple steps:
Formation of the Propanone Backbone: The initial step involves the preparation of the propanone backbone through a series of condensation reactions.
Introduction of Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as a reagent.
Attachment of Phenyl Groups: The phenyl groups are attached through Friedel-Crafts alkylation reactions, utilizing appropriate phenyl derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under mild conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
類似化合物との比較
1-Phenyl-2-propanone: Shares a similar propanone backbone but lacks the diethylamino and tert-butylphenyl groups.
4-tert-Butylphenyl ketone: Contains the tert-butylphenyl group but differs in the rest of the structure.
Uniqueness: 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-(1,1-dimethylethyl)phenyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
22908-74-3 |
|---|---|
分子式 |
C25H36ClNO2 |
分子量 |
418.0 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-1-[2-[2-(diethylamino)ethoxy]phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C25H35NO2.ClH/c1-6-26(7-2)18-19-28-24-11-9-8-10-22(24)23(27)17-14-20-12-15-21(16-13-20)25(3,4)5;/h8-13,15-16H,6-7,14,17-19H2,1-5H3;1H |
InChIキー |
OLUVWTIXXJWCTN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)C(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




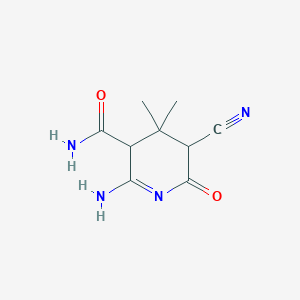
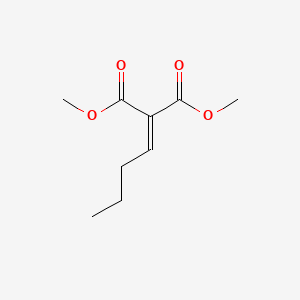

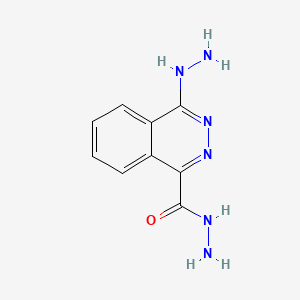
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
